beta-Ionone

Flavor Chemistry Sensory Science Fragrance Formulation

β-Ionone (CAS 14901-07-6) solves critical supply challenges: inconsistent isomer purity in fragrance R&D and low-yield vitamin A synthesis. • 14 distinct conformers enable precise olfactory receptor binding studies (OR51E2, HeleOBP) • 7 ng/L odor threshold delivers superior woody-floral character at minimal concentration • ≥97% purity ensures maximal downstream yield for carotenoid and vitamin A manufacturing • Serves as essential scaffold for generating diverse bioactive derivatives in drug discovery

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 14901-07-6
Cat. No. B089335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ionone
CAS14901-07-6
Synonyms4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
beta-ionone
beta-ionone, (trans)-isome
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=O)C
InChIInChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3
InChIKeyPSQYTAPXSHCGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
In water, 169 mg/L at 25 °C
Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin
Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/

β-Ionone Scientific Procurement Overview


β-Ionone (CAS 14901-07-6) is a C13-norisoprenoid aroma compound belonging to the ionone class, widely recognized for its potent woody, floral, and fruity olfactory properties [1]. It is a key intermediate in the industrial synthesis of vitamin A and carotenoids, and a subject of extensive pharmacological investigation due to its diverse biological activities [2].

β-Ionone Generic Substitution Unreliability


Despite sharing a molecular formula (C13H20O) and physicochemical similarity [1], β-ionone is not functionally interchangeable with its close structural analogs, such as α-ionone or β-damascenone . Significant differences in odor threshold, receptor binding mode and affinity, and biological activity [2] invalidate generic substitution. The following evidence demonstrates that β-ionone possesses unique, quantifiable performance characteristics that dictate its selection for specific research and industrial applications.

β-Ionone Performance Evidence Guide


Ultra-Low Odor Threshold vs. α-Ionone

β-Ionone exhibits a significantly lower odor threshold concentration compared to its isomer, α-ionone. β-Ionone was detected at 7 ng/L in water [1] and 0.007 μg/kg in a model wine matrix [2], whereas α-ionone had a threshold of 3.78 μg/kg in the same matrix [2]. This represents a >500-fold difference in sensitivity, establishing β-ionone as a far more potent aroma compound for high-impact flavor and fragrance applications.

Flavor Chemistry Sensory Science Fragrance Formulation

Conformational Flexibility vs. Structural Analogs

High-resolution rotational spectroscopy reveals that β-ionone possesses a significantly flatter potential energy surface compared to its analogs α-ionone and β-damascenone [1]. This results in the ability to interconvert between 14 distinct conformers with similar energies, in contrast to the 8 conformers identified for α-ionone [1]. This enhanced conformational flexibility allows β-ionone to more effectively adapt to the binding pockets of target proteins, such as olfactory receptors or retinol-binding proteins, a characteristic not shared by its more rigid analogs.

Structural Biology Computational Chemistry Olfactory Receptor Research

Lack of Antiproliferative Activity vs. β-Damascenone

In a direct comparative study, β-ionone did not inhibit the proliferation of CCRF-CEM leukemia cells at concentrations up to 50 µM . In stark contrast, the structurally related β-damascenone potently inhibited cell proliferation with an EC50 of 8.33 ± 0.6 µM in the same assay . This functional divergence is critical for research focused on anticancer agents derived from C13-norisoprenoids, where β-ionone may serve as a negative control or a scaffold for derivative synthesis.

Cancer Biology Drug Discovery Pharmacology

HeleOBP Binding Affinity vs. α-Ionone

β-Ionone demonstrates a stronger binding interaction with the odorant-binding protein HeleOBP from the scarab beetle Hylamorpha elegans than its isomer α-ionone [1]. While both compounds are ligands, β-ionone elicited a stronger electroantennographic (EAG) response in male beetle antennae compared to α-ionone [1]. This differential affinity and electrophysiological response establish β-ionone as a superior candidate for developing species-specific semiochemical attractants or repellents for pest control applications.

Entomology Chemical Ecology Pest Management

High-Purity Industrial Synthesis

Recent advancements in process chemistry enable the industrial production of β-ionone with high purity. One patented method reports a total conversion of raw materials of 98.3%, with a selectivity for β-ionone of 99.3% and an overall yield of 97.6% as determined by gas chromatography analysis [1]. Commercial specifications from suppliers confirm a minimum assay of 99% by GC [2]. This high level of purity is essential for minimizing interference from α- and γ-ionone isomers, ensuring reproducible results in both fragrance formulation and biological assays.

Process Chemistry Chemical Synthesis Quality Control

β-Ionone Research & Industrial Applications


High-Impact Flavor and Fragrance Formulation

β-Ionone's exceptionally low odor threshold (7 ng/L in water) makes it the preferred choice for creating perfumes, cosmetics, and food flavors where a powerful, diffusive woody, floral, and fruity character is required at minimal concentration. Its use is scientifically justified over α-ionone when a more impactful and cost-effective violet/woody note is needed, as demonstrated by its >500-fold lower odor threshold [1].

Olfactory Receptor & Chemical Ecology Research

The unique conformational flexibility of β-ionone, evidenced by its 14 distinct conformers [1], makes it an ideal probe for studying protein-ligand interactions, particularly with olfactory receptors like OR51E2 and odorant-binding proteins like HeleOBP [2]. Its distinct binding profile compared to α-ionone is critical for experiments designed to dissect the molecular basis of odorant selectivity or to develop species-specific insect semiochemicals [2].

Synthesis of Vitamin A, Carotenoids, and Bioactive Derivatives

β-Ionone serves as an essential intermediate in the industrial synthesis of vitamin A and carotenoids [1]. For this application, the procurement of high-purity material (≥99%) is critical to maximize downstream yield and minimize purification challenges [2]. Its well-defined role as a scaffold for generating diverse bioactive derivatives [1] further underscores its value in medicinal chemistry and drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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